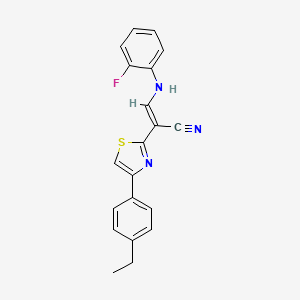

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological activity can be greatly affected by the substituents on the thiazole ring .

Molecular Structure Analysis

The compound contains several functional groups, including a thiazole ring, an ethyl group, a fluorophenyl group, and a nitrile group. These groups can have significant effects on the compound’s reactivity and properties.Scientific Research Applications

Optoelectronic Applications

Research on thiophene dyes, including derivatives similar in structure to the specified compound, demonstrates their potential in optoelectronic devices. These compounds exhibit significant nonlinear absorption and optical limiting behavior, which can protect human eyes and optical sensors, and stabilize light sources in optical communications. The effectiveness of these compounds is attributed to their ability to undergo two-photon absorption processes, as detailed in studies employing the open aperture Z-scan method, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Cytotoxic Activities

Research into heteroarylacrylonitriles, structurally related to the compound , has identified potential applications in cancer treatment. These compounds have been synthesized and tested for in vitro cytotoxic potency on various human cancer cell lines. The studies suggest that the positioning of substituents on the acrylonitrile backbone influences cytotoxic activity, with some derivatives demonstrating higher potency than traditional chemotherapy agents (Saczewski et al., 2004).

Supramolecular Assembly

The supramolecular assembly of compounds similar to "(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile" has been explored for its potential in creating complex structures with unique properties. One study described the assembly of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate derivatives, revealing the formation of a three-dimensional network through hydrogen bonding and π-π stacking interactions. These interactions play a crucial role in stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Future Directions

Properties

IUPAC Name |

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3S/c1-2-14-7-9-15(10-8-14)19-13-25-20(24-19)16(11-22)12-23-18-6-4-3-5-17(18)21/h3-10,12-13,23H,2H2,1H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUMHKJJQDOYJY-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2775635.png)

![1-methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2775638.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2775646.png)

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)